Sauvagine TFA

CRF2 Receptor Binding Affinity Radioligand Displacement

Sauvagine TFA is a 40-amino acid neuropeptide supplied as a trifluoroacetate salt for maximal solubility. It is the gold-standard radioligand for CRF2 autoradiography and the agonist of choice for establishing maximal cAMP responses (EC50 0.7 nM at CRF2). Its ~100-fold lower affinity for CRF-binding protein compared to h/rCRF prevents ligand sequestration, ensuring predictable PK/PD in infusion studies. Select sauvagine TFA to eliminate CRFBP interference and achieve reliable CRF2 activation.

Molecular Formula C204H347F3N56O65S
Molecular Weight 4713 g/mol
Cat. No. B15606259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSauvagine TFA
Molecular FormulaC204H347F3N56O65S
Molecular Weight4713 g/mol
Structural Identifiers
InChIInChI=1S/C202H346N56O63S.C2HF3O2/c1-29-103(20)156(162(212)283)251-199(320)161(110(27)261)256-191(312)137(92-155(281)282)247-186(307)132(87-101(16)17)243-185(306)131(86-100(14)15)242-183(304)129(84-98(10)11)239-172(293)116(51-43-78-218-202(215)216)228-188(309)135(90-146(211)266)246-189(310)134(89-145(210)265)238-164(285)109(26)220-163(284)108(25)221-166(287)118(54-63-142(207)262)229-173(294)119(55-64-143(208)263)230-167(288)111(46-34-38-73-203)224-175(296)121(58-67-149(269)270)232-169(290)113(48-36-40-75-205)225-176(297)122(59-68-150(271)272)233-174(295)120(56-65-144(209)264)231-168(289)112(47-35-39-74-204)226-177(298)124(61-70-152(275)276)236-195(316)157(104(21)30-2)252-179(300)125(62-71-153(277)278)237-196(317)158(105(22)31-3)253-180(301)126(72-81-322-28)235-170(291)114(49-37-41-76-206)223-171(292)115(50-42-77-217-201(213)214)227-181(302)127(82-96(6)7)241-184(305)130(85-99(12)13)240-178(299)123(60-69-151(273)274)234-182(303)128(83-97(8)9)245-192(313)138(94-259)249-187(308)133(88-102(18)19)244-190(311)136(91-154(279)280)248-197(318)159(106(23)32-4)254-193(314)139(95-260)250-198(319)160(107(24)33-5)255-194(315)140-52-44-80-258(140)200(321)141-53-45-79-257(141)148(268)93-219-165(286)117-57-66-147(267)222-117;3-2(4,5)1(6)7/h96-141,156-161,259-261H,29-95,203-206H2,1-28H3,(H2,207,262)(H2,208,263)(H2,209,264)(H2,210,265)(H2,211,266)(H2,212,283)(H,219,286)(H,220,284)(H,221,287)(H,222,267)(H,223,292)(H,224,296)(H,225,297)(H,226,298)(H,227,302)(H,228,309)(H,229,294)(H,230,288)(H,231,289)(H,232,290)(H,233,295)(H,234,303)(H,235,291)(H,236,316)(H,237,317)(H,238,285)(H,239,293)(H,240,299)(H,241,305)(H,242,304)(H,243,306)(H,244,311)(H,245,313)(H,246,310)(H,247,307)(H,248,318)(H,249,308)(H,250,319)(H,251,320)(H,252,300)(H,253,301)(H,254,314)(H,255,315)(H,256,312)(H,269,270)(H,271,272)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H4,213,214,217)(H4,215,216,218);(H,6,7)/t103-,104-,105-,106-,107-,108-,109-,110+,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,156-,157-,158-,159-,160-,161-;/m0./s1
InChIKeyIXOAQPXYXWZLOB-JRWKZEFCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sauvagine TFA: A High-Potency Amphibian CRF Agonist for Discriminative CRF2 Receptor Research


Sauvagine TFA is a 40-amino acid neuropeptide of the corticotropin-releasing factor (CRF) family, originally isolated from the skin of the frog *Phyllomedusa sauvagei* and supplied as a trifluoroacetate salt for enhanced solubility and stability . It acts as a non-selective, full agonist at both mammalian CRF1 and CRF2 receptors, but its pharmacological profile—particularly its high potency at CRF2 and low affinity for the CRF binding protein (CRFBP)—distinguishes it from endogenous mammalian ligands such as human/rat CRF (h/rCRF) and urocortin 1 [1].

Why CRF Agonists Are Not Interchangeable: The Sauvagine TFA Differentiation Threshold


Despite sharing a common receptor family, CRF agonists exhibit profound differences in receptor subtype selectivity, potency, and interaction with the CRF binding protein (CRFBP), which can sequester ligands and confound experimental results. Substituting sauvagine TFA with mammalian h/rCRF or urocortin 1 without considering these differences can lead to dramatically different activation profiles, particularly at CRF2 receptors, and variable interference from CRFBP, thereby compromising assay reproducibility and data interpretation [1].

Sauvagine TFA: Quantitative Differentiation Evidence Against Key CRF Analogs


CRF2 Receptor Binding Affinity: Sauvagine TFA vs. h/rCRF and Urotensin I

In competitive binding experiments on HEK293 cells expressing human CRF receptor subtypes, sauvagine TFA demonstrated an 84-fold higher affinity for the hCRF2(a) receptor (Ki = 0.5 nM) compared to the endogenous mammalian ligand human/rat CRF (h/rCRF; Ki = 42 nM), and a 3.6-fold higher affinity compared to the fish analog urotensin I (Ki = 1.8 nM) [1]. At the hCRF2(b) receptor, sauvagine TFA (Ki = 2.1 nM) showed a 22-fold advantage over h/rCRF (Ki = 47 nM) [1]. Its affinity for hCRF1 (Ki = 0.7 nM) is comparable to that of urocortin 1 (Ki = 0.3 nM) but notably higher than h/rCRF (Ki = 1.5 nM) [1].

CRF2 Receptor Binding Affinity Radioligand Displacement

Functional CRF2 cAMP Potency: Sauvagine TFA vs. Urocortin and h/rCRF

In functional cAMP accumulation assays using cells expressing the salmon CRF2 receptor, sauvagine TFA was the most potent agonist tested, with an EC50 of 0.7 ± 0.1 nM [1]. This represents a 3.1-fold higher potency than urocortin (EC50 2.2 ± 0.7 nM), a 13.4-fold higher potency than rat/human CRF (EC50 9.4 ± 0.4 nM), and a 30-fold higher potency than urotensin I (EC50 21.2 ± 2.1 nM) [1].

cAMP Assay CRF2 Receptor Salmon Receptor Model

CRF Binding Protein Affinity: Sauvagine TFA Avoids CRFBP Interference

Human/rat CRF and the amphibian peptide sauvagine TFA differ in their affinities for the CRF binding protein (CRFBP) by approximately two orders of magnitude (~100-fold) [1]. Within the CRF peptide family, the rank order of CRFBP affinity is urotensin I > h/rCRF > urocortin 1 > sauvagine > ovine CRF, with sauvagine exhibiting substantially lower binding than mammalian CRF and urocortin 1 [2]. This low CRFBP affinity is attributed to a specific amino acid switch: Glu21 in sauvagine prevents high-affinity CRFBP binding, unlike Ala22 in h/rCRF which promotes it [1].

CRFBP Ligand Sequestration In Vivo Assay

Radioligand Utility for CRF2 Receptor Autoradiography: Sauvagine TFA vs. Other CRF Peptides

Radiolabeled [125I]-sauvagine TFA, combined with ovine CRF as a CRF1-selective displacer, enables unambiguous discrimination of CRF1 and CRF2 receptor subtypes in brain tissue [1]. This approach exploits the pharmacological difference that ovine CRF binds CRF1 with high affinity (Ki < 10 nM) but CRF2 with very low affinity (Ki ~300 nM), whereas sauvagine TFA binds both subtypes with high affinity [1]. No other radioligand-competitor pair in the CRF family provides this level of discrimination for autoradiographic mapping [1].

Autoradiography CRF2 Mapping Radioligand

Solubility and Stability: Sauvagine TFA Formulation Advantage

Sauvagine supplied as the trifluoroacetate (TFA) salt achieves a solubility of 10 mg/mL in PBS (pH 7.2), making it readily applicable for in vitro and in vivo assays without the need for organic co-solvents [1]. By comparison, the human urocortin peptide is reported to be insoluble in water and requires dissolution in DMSO or acidic conditions for use, which can introduce solvent artifacts into biological assays . The TFA salt form of sauvagine also demonstrates long-term stability, with a shelf life of ≥4 years when stored at -20°C [1].

Peptide Solubility Stability TFA Salt

High-Impact Application Scenarios for Sauvagine TFA in CRF Research


CRF2 Receptor Mapping in Brain Tissue Using Autoradiography

The unique pharmacological profile of sauvagine TFA—high affinity for both CRF1 and CRF2 combined with the ability to displace CRF1 signal using ovine CRF—makes it the gold-standard radioligand for autoradiographic localization of CRF2 receptors in rodent and primate brain sections [1]. This application is essential for studies of stress-related neural circuitry and CRF2-targeted drug development.

In Vitro Functional Assays for CRF2-Selective Compound Screening

With an EC50 of 0.7 nM at CRF2 and a 13-fold potency advantage over h/rCRF, sauvagine TFA is the agonist of choice for establishing maximal cAMP response baselines in CRF2-expressing cell lines, enabling sensitive detection of antagonist activity during high-throughput screening of small-molecule CRF2 modulators [2].

In Vivo Studies Requiring Low CRFBP Interference

For in vivo infusion or injection experiments where endogenous CRF binding protein could sequester the administered ligand and reduce free concentration, sauvagine TFA’s ~100-fold lower CRFBP affinity compared to h/rCRF ensures greater bioavailability and more predictable pharmacokinetic-pharmacodynamic relationships [3].

Calibration of CRF2 Radioligand Binding Assays

The well-characterized binding constants of sauvagine TFA across multiple species' CRF receptor variants (Ki values spanning 0.5-2.1 nM for human CRF2 subtypes) make it an ideal reference standard for calibrating receptor binding assays and validating new CRF2-targeted radioligands or fluorescent probes [4].

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